4-Hydroxy-2-nonenal, (+)-

Description

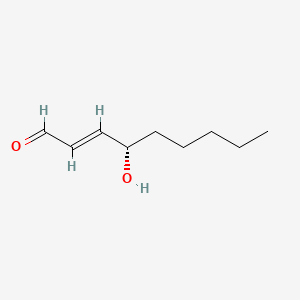

Structure

3D Structure

Properties

CAS No. |

119008-09-2 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(E,4S)-4-hydroxynon-2-enal |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+/t9-/m0/s1 |

InChI Key |

JVJFIQYAHPMBBX-IWGCBNPKSA-N |

SMILES |

CCCCCC(C=CC=O)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=O)O |

Canonical SMILES |

CCCCCC(C=CC=O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-Hydroxy-2-nonenal (4-HNE): A Comprehensive Technical Guide to its Role as a Biomarker of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-nonenal (4-HNE) is an α,β-unsaturated hydroxyalkenal that is a major and relatively stable byproduct of lipid peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[1] Long considered merely a cytotoxic end-product of oxidative stress, 4-HNE is now recognized as a highly reactive signaling molecule that plays a crucial role in the pathophysiology of numerous diseases.[1][2] Its ability to readily form covalent adducts with proteins, DNA, and lipids allows it to modulate a wide array of cellular processes, including inflammation, apoptosis, and cell proliferation.[2] This technical guide provides an in-depth overview of 4-HNE as a biomarker of oxidative stress, focusing on its quantification in biological samples, its role in key signaling pathways, and detailed experimental protocols for its detection.

Biochemical Properties and Reactivity

4-HNE's biological activity stems from its electrophilic nature, which facilitates its reaction with nucleophilic functional groups in macromolecules. It primarily forms stable Michael adducts with the side chains of cysteine, histidine, and lysine (B10760008) residues in proteins.[3] This adduction can lead to alterations in protein structure and function, enzyme inactivation, and disruption of cellular signaling cascades.[2]

Quantitative Data on 4-HNE Levels in Disease

The concentration of 4-HNE is a critical determinant of its physiological and pathological effects. While present at low levels in healthy individuals, its concentration significantly increases in tissues and bodily fluids under conditions of oxidative stress. The following tables summarize representative quantitative data of 4-HNE levels in various diseases.

| Disease State | Sample Type | 4-HNE Concentration in Patients | 4-HNE Concentration in Healthy Controls | Reference |

| Cardiovascular Disease | ||||

| Atherosclerosis | Plasma | Elevated, in the range of 10-100 µM | 0.1 - 1.4 µM | [4][5][6] |

| Myocardial Infarction | Heart Tissue | Increased by 6-fold in reperfusion-injured hearts to ~100 µM | Not specified | [7] |

| Heart Failure | - | Associated with increased urinary metabolites | - | [8] |

| Neurodegenerative Diseases | ||||

| Alzheimer's Disease | Ventricular Fluid | Significantly elevated | - | [9] |

| Alzheimer's Disease | Plasma | Median 20.6 µmol/L (IQR 6.0–25.2) | Median 7.8 µmol/L (IQR 3.3–14.5) | [9] |

| Metabolic Diseases | ||||

| Type 2 Diabetes | Plasma | Elevated | - | [10] |

| Type 2 Diabetes with Nephropathy | Plasma | Significantly higher than in patients without nephropathy | - | [10] |

| Type 2 Diabetes | Serum (HNE-modified albumin) | 736.1 ± 34.2 pmol/ml | 611.4 ± 39.1 pmol/ml | [11] |

| Cancer | ||||

| Prostate Cancer | Plasma | Significantly increased | - | [12] |

| Prostate Cancer | Tissue | Not detected in cancer cells, but present in stroma and blood vessels of some patients | - | [12] |

| Various Cancers | Tissue | Generally elevated compared to noncancerous tissue | - | [3][13] |

Signaling Pathways Modulated by 4-HNE

4-HNE is a potent modulator of several key signaling pathways implicated in cellular stress response, inflammation, and cell fate decisions.

Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. 4-HNE can directly modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[7][14] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[7][14]

NF-κB Signaling Pathway

The role of 4-HNE in the NF-κB signaling pathway is complex and concentration-dependent. At low concentrations (0.1–1 µM), 4-HNE can activate NF-κB by forming adducts with IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[15] This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes.[7] Conversely, at higher concentrations (>5 µM), 4-HNE can inhibit NF-κB activation by directly modifying IKK or IκBα, preventing IκBα phosphorylation and degradation.[7][15][16]

Apoptosis Signaling

4-HNE is a potent inducer of apoptosis through both the intrinsic and extrinsic pathways. It can trigger the intrinsic pathway by causing mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[17] 4-HNE can also influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[17] In the extrinsic pathway, 4-HNE has been shown to interact with death receptors like Fas, leading to the activation of caspase-8 and the subsequent executioner caspases.

Experimental Protocols for 4-HNE Detection and Quantification

Accurate measurement of 4-HNE is crucial for its validation as a biomarker. The following section provides detailed protocols for the most common analytical techniques.

Experimental Workflow for Studying Cellular Effects of 4-HNE

A general workflow to investigate the impact of 4-HNE on cellular processes is outlined below.

Enzyme-Linked Immunosorbent Assay (ELISA) for 4-HNE Protein Adducts

ELISA is a widely used, high-throughput method for quantifying 4-HNE protein adducts in various biological samples.[18][19][20]

Principle: A competitive ELISA format is commonly used. A known amount of 4-HNE-conjugated protein is coated onto a microplate. The sample containing unknown amounts of 4-HNE adducts is added along with a primary antibody specific for 4-HNE. The free 4-HNE adducts in the sample compete with the coated 4-HNE for binding to the primary antibody. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a measurable colorimetric signal. The signal intensity is inversely proportional to the amount of 4-HNE adducts in the sample.

Detailed Protocol:

-

Plate Coating:

-

Coat a 96-well microplate with a 4-HNE-BSA conjugate (or other 4-HNE-protein standard) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Incubate overnight at 4°C.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Blocking:

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

-

Sample and Standard Incubation:

-

Prepare a standard curve by serially diluting a known concentration of 4-HNE-protein standard.

-

Add 50 µL of standards and samples to the appropriate wells.

-

Immediately add 50 µL of the primary anti-4-HNE antibody (at a pre-optimized dilution) to each well.

-

Incubate for 1-2 hours at room temperature with gentle shaking.

-

Wash the plate five times with wash buffer.

-

-

Secondary Antibody Incubation:

-

Add 100 µL of HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at the recommended dilution.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

-

Detection:

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

-

-

Measurement:

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of 4-HNE adducts in the samples by interpolating from the standard curve.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of 4-HNE and its metabolites in complex biological matrices.[21][22]

Principle: This technique involves the separation of 4-HNE from other sample components using HPLC, followed by its detection and quantification by tandem mass spectrometry. The high specificity of MS/MS allows for accurate measurement even at low concentrations. Derivatization of 4-HNE is often performed to improve its chromatographic properties and ionization efficiency.

Detailed Protocol:

-

Sample Preparation:

-

Plasma/Serum: To 200 µL of plasma, add an internal standard (e.g., d3-4-HNE). Precipitate proteins by adding 600 µL of ice-cold acetonitrile (B52724). Vortex and centrifuge at high speed. Collect the supernatant.

-

Tissue: Homogenize the tissue in a suitable buffer (e.g., PBS with antioxidants). Add an internal standard. Perform protein precipitation with acetonitrile as described for plasma.

-

Solid-Phase Extraction (SPE): For cleaner samples, the supernatant can be further purified using a C18 SPE cartridge.

-

-

Derivatization (Optional but Recommended):

-

Evaporate the sample extract to dryness under a stream of nitrogen.

-

Reconstitute in a small volume of a suitable solvent.

-

Add a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative.

-

Incubate at room temperature for 1 hour.

-

-

HPLC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the 4-HNE derivative.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the derivative.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for the 4-HNE derivative and the internal standard. For example, for the DNPH derivative, the transition could be m/z 337.1 → 199.1.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of the 4-HNE derivative.

-

Quantify the amount of 4-HNE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Immunohistochemistry (IHC) for 4-HNE Protein Adducts

IHC allows for the visualization and localization of 4-HNE protein adducts within tissue sections, providing valuable spatial information about oxidative damage.[8][23]

Principle: This technique utilizes a specific primary antibody to detect 4-HNE adducts in fixed and sectioned tissues. A secondary antibody conjugated to an enzyme or a fluorophore is then used to visualize the location of the primary antibody binding.

Detailed Protocol for Paraffin-Embedded Tissues:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.

-

Rinse with wash buffer (e.g., PBS).

-

Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the sections with the primary anti-4-HNE antibody at the optimal dilution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Wash the slides three times with wash buffer.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash the slides three times with wash buffer.

-

Incubate with an avidin-biotin-enzyme complex (e.g., ABC reagent) for 30 minutes.

-

Wash the slides three times with wash buffer.

-

Visualize the signal by adding a chromogenic substrate (e.g., DAB). Monitor the color development under a microscope.

-

Stop the reaction by rinsing with water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.

-

Dehydrate through a graded series of ethanol.

-

Clear in xylene and mount with a permanent mounting medium.

-

-

Antibody Specificity Control:

-

To validate the specificity of the primary antibody, perform a competitive blocking experiment by pre-incubating the antibody with an excess of 4-HNE-BSA conjugate before applying it to the tissue section.[23] A significant reduction or absence of staining in the blocked section compared to the unblocked section confirms antibody specificity.

-

Conclusion

4-Hydroxy-2-nonenal is a well-established and reliable biomarker of oxidative stress, with its levels correlating with the pathogenesis of a wide range of diseases. Its ability to modulate critical signaling pathways underscores its importance as not just a marker, but also a mediator of cellular damage and dysfunction. The accurate quantification of 4-HNE in various biological samples is paramount for both basic research and clinical applications. The detailed methodologies provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize 4-HNE as a key endpoint in their studies, facilitating a deeper understanding of oxidative stress-related diseases and the development of novel therapeutic interventions.

References

- 1. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxynonenal and cholesterol oxidation products in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of the Lipid Peroxidation Product 4-Hydroxynonenal in Obesity, the Metabolic Syndrome, and Associated Vascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-2-Nonenal Promotes Cardiomyocyte Necroptosis via Stabilizing Receptor-Interacting Serine/Threonine-Protein Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4HNE Impairs Myocardial Bioenergetics in Congenital Heart Disease-induced Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential roles of 4HNE-adducted protein in serum extracellular vesicles as an early indicator of oxidative response against doxorubicin-induced cardiomyopathy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Low Levels of IgM Recognizing 4-Hydroxy-2-Nonenal-Modified Apolipoprotein A-I Peptide and Its Association with the Severity of Coronary Artery Disease in Taiwanese Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. jneurosci.org [jneurosci.org]

- 17. ajrms.com [ajrms.com]

- 18. Lipid Peroxidation (4-HNE) Assay Kit. Quantification. (ab238538) | Abcam [abcam.com]

- 19. Low-Dose 4-Hydroxy-2-Nonenal (HNE) Reperfusion Therapy Displays Cardioprotective Effects in Mice After Myocardial Infarction That Are Abrogated by Genipin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. Urinary drug metabolite testing in chronic heart failure patients indicates high levels of adherence with life‐prolonging therapies - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Synthesis of 4-Hydroxy-2-nonenal: A Technical Guide for Researchers

December 19, 2025

Executive Summary

4-Hydroxy-2-nonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids. Long considered a mere cytotoxic byproduct of oxidative stress, 4-HNE is now recognized as a critical signaling molecule involved in a myriad of physiological and pathological processes. Its ability to form covalent adducts with proteins, DNA, and lipids underlies its diverse biological effects, ranging from the modulation of cell signaling and gene expression to the induction of apoptosis and inflammation.[1][2][3] This technical guide provides an in-depth overview of the in vivo biological synthesis of 4-HNE, tailored for researchers, scientists, and drug development professionals. It details the enzymatic and non-enzymatic pathways of its formation, presents quantitative data on its cellular concentrations, outlines experimental protocols for its detection, and visualizes the core signaling pathways using Graphviz diagrams.

Core Pathways of 4-Hydroxy-2-nonenal Synthesis

The in vivo formation of 4-HNE is a complex process initiated by the oxidation of ω-6 polyunsaturated fatty acids (PUFAs), primarily linoleic acid and arachidonic acid, which are abundant in cellular membranes.[4][5] This process can occur through both non-enzymatic and enzymatic mechanisms.

Non-Enzymatic Formation via Lipid Peroxidation

The non-enzymatic pathway is driven by the attack of reactive oxygen species (ROS) on PUFAs, initiating a free radical chain reaction known as lipid peroxidation.[3][6] This process can be divided into three main stages:

-

Initiation: A reactive oxygen species, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene (B1212753) group of a PUFA, forming a lipid radical (L•).

-

Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen atom from an adjacent PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).

-

Termination: The chain reaction is terminated when two radicals react with each other.

The decomposition of lipid hydroperoxides, particularly 13-hydroperoxyoctadecadienoic acid (13-HPODE) derived from linoleic acid and 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from arachidonic acid, leads to the formation of 4-HNE.[7][8]

Enzymatic Formation

Enzymatic pathways also contribute significantly to the production of 4-HNE. Key enzymes involved include:

-

Lipoxygenases (LOXs): 15-lipoxygenase (15-LOX) can directly oxygenate linoleic and arachidonic acids to form 13-HPODE and 15-HpETE, respectively, which are precursors of 4-HNE.[1][9]

-

Cyclooxygenases (COXs): COX-2 can also oxidize arachidonic acid, leading to the formation of various reactive carbonyl compounds, including 4-HNE.[3]

Quantitative Data on 4-Hydroxy-2-nonenal

The concentration of 4-HNE in biological systems is a critical determinant of its physiological and pathological effects. Under normal physiological conditions, 4-HNE levels are tightly regulated and maintained at low concentrations. However, under conditions of oxidative stress, its concentration can increase significantly.

Table 1: Concentration of 4-HNE in Various Biological Samples

| Biological Sample | Condition | Concentration Range | Citation(s) |

| Human Plasma/Serum | Normal | 0.05 - 0.15 µM | [3] |

| Alzheimer's Disease | 3-5 fold increase | [6] | |

| Psoriasis | Increased | [10] | |

| Prostate Cancer | Increased | [11] | |

| Rat Hepatocytes | Normal | 2.5 - 3.8 µM | [10] |

| Carbon Tetrachloride-induced Stress | Up to 100 µM | [6] | |

| Rat Heart | Aerobic Perfusion | Low levels | [1][12] |

| Ischemia (30 min) | >50-fold increase | [1][12] | |

| Ischemia/Reperfusion | 6-fold increase (to 100 µM) | [2] | |

| Mouse Lung | Hyperoxia (48h) | 2-fold increase | [7] |

| Hyperoxia (72h) | 4-fold increase | [7] | |

| Human Small Airway Epithelial Cells | Hyperoxia (48h) | 2-fold increase in adducts | [7] |

| Hyperoxia (72h) | 4-fold increase in adducts | [7] | |

| Breast Cancer Cells (SK-BR-3) | Basal | - | [13] |

| + 100 µM Arachidonic Acid | 128% increase | [13] | |

| Neuronal Cells | Oxidative Stress | 1 - 100 µM | [5] |

| Human Liver | Normal | Minimally detectable adducts | [14] |

| NAFLD | Highly detectable adducts | [14] |

Table 2: Kinetic Parameters of Enzymes Involved in 4-HNE Metabolism

| Enzyme | Substrate | Km | Vmax / kcat | Organism/Tissue | Citation(s) |

| Glutathione S-Transferase (GSTA4-4) | 4-HNE | 34 µM | kcat = 100 s⁻¹ | Human | [15] |

| Glutathione S-Transferase | 4-HNE | 412.2 ± 152.7 µM | Vmax = 12.3 ± 2.5 nmol h⁻¹ per mg protein | Rat Liver Slices | [16] |

| Mitochondrial GST (membrane-associated) | 4-HNE | - | Vmax decreased by ~50% with ethanol | Rat Liver | [17] |

| Aldehyde Dehydrogenase (ALDH) | 4-HNE | - | - | Rat Hepatocytes | [5] |

| Alcohol Dehydrogenase (ADH) | 4-HNE | - | - | Rat Hepatocytes | [5] |

| 15-Lipoxygenase | Linoleic Acid | - | IC50 (I-FABP) = 4.6 ± 0.6 µM | Rabbit Reticulocyte | [18] |

| 15-Lipoxygenase | Arachidonic Acid | - | IC50 (I-FABP) = 6.8 ± 0.3 µM | Rabbit Reticulocyte | [18] |

Experimental Protocols for 4-HNE Measurement

Accurate quantification of 4-HNE is crucial for understanding its role in biological systems. Several analytical methods are available, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for 4-HNE quantification. Due to the low volatility of 4-HNE, a two-step derivatization is typically required.

Protocol for 4-HNE Measurement by GC-MS: [2][3]

-

Sample Preparation:

-

To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., 4-HNE-d3).

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile (B52724).

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

Oximation: Reconstitute the dried extract in 50 µL of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in pyridine. Incubate at 60°C for 60 minutes.

-

Silylation: After cooling, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program for separation.

-

Operate the mass spectrometer in negative ion chemical ionization (NICI) mode.

-

Monitor characteristic ions for the derivatized 4-HNE and the internal standard for quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity and is particularly well-suited for the analysis of 4-HNE and its metabolites in complex biological matrices.

Protocol for 4-HNE Metabolite (Mercapturic Acid Conjugates) Measurement by LC-MS/MS: [19][20]

-

Sample Preparation (Urine):

-

Acidify 1 mL of urine to pH 3 with 1 N HCl.

-

Add a known amount of the internal standard (e.g., 4-HNE-MA-d3).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to isolate the mercapturic acid conjugates.

-

Wash the cartridge to remove interferences and elute the analytes with an appropriate organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Use a C18 reversed-phase column with a gradient of acetonitrile in water containing 0.1% formic acid for separation.

-

Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the 4-HNE metabolite and the internal standard for accurate quantification.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for the quantification of 4-HNE-protein adducts.

Indirect ELISA Protocol for 4-HNE Protein Adducts: [1][21][22]

-

Antigen Coating:

-

Prepare a standard curve by serially diluting a known concentration of 4-HNE-BSA adducts.

-

Coat a 96-well microplate with the standards and unknown samples (e.g., 100 µL/well) and incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

-

Antibody Incubation:

-

Wash the plate.

-

Add the primary antibody (anti-4-HNE) to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Quantification:

-

Generate a standard curve by plotting the absorbance versus the concentration of the 4-HNE-BSA standards.

-

Determine the concentration of 4-HNE-protein adducts in the unknown samples by interpolating their absorbance values on the standard curve.

-

Visualization of Signaling Pathways and Workflows

Visual representations are invaluable for understanding the complex processes of 4-HNE synthesis and its downstream effects. The following diagrams were generated using the Graphviz DOT language.

Conclusion

The in vivo synthesis of 4-HNE is a multifaceted process with profound implications for cellular function and pathology. A thorough understanding of its formation pathways, cellular concentrations, and the methodologies for its detection is paramount for researchers in the fields of oxidative stress, cell signaling, and drug development. This technical guide provides a comprehensive resource to facilitate further investigation into the complex roles of 4-HNE in health and disease. The provided experimental protocols and visualizations serve as a practical foundation for designing and interpreting studies aimed at elucidating the intricate biology of this highly reactive and significant signaling molecule.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. 4-Hydroxy-2-Nonenal Promotes Cardiomyocyte Necroptosis via Stabilizing Receptor-Interacting Serine/Threonine-Protein Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell death and diseases related to oxidative stress:4-hydroxynonenal (HNE) in the balance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Hydroxynonenal regulates mitochondrial function in human small airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The "Two-Faced" Effects of Reactive Oxygen Species and the Lipid Peroxidation Product 4-Hydroxynonenal in the Hallmarks of Cancer [mdpi.com]

- 12. Formation of 4-hydroxy-2-nonenal-modified proteins in ischemic rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. researchgate.net [researchgate.net]

- 16. Attributes | Graphviz [graphviz.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Fatty acid binding proteins reduce 15-lipoxygenase-induced oxygenation of linoleic acid and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Differential metabolism of 4-hydroxynonenal in liver, lung and brain of mice and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 21. atsjournals.org [atsjournals.org]

- 22. researchgate.net [researchgate.net]

4-Hydroxy-2-nonenal (HNE) Signaling: A Technical Guide to Cellular Functions and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-nonenal (HNE) is a highly reactive α,β-unsaturated aldehyde generated from the peroxidation of omega-6 polyunsaturated fatty acids, such as arachidonic and linoleic acid, which are abundant in cellular membranes.[1][2] Initially recognized as a cytotoxic marker of oxidative stress, HNE is now established as a potent signaling molecule that modulates a multitude of cellular processes.[1][3] Under physiological conditions, HNE is present at low concentrations in nearly all cells and tissues.[1] However, during periods of oxidative stress, its concentration can increase significantly, by as much as 100-fold.[1][4]

The dual role of HNE as both a damaging agent and a signaling mediator stems from its ability to form covalent adducts with nucleophilic residues of biomolecules, including proteins, nucleic acids, and lipids.[2][5] It preferentially reacts with the side chains of cysteine, histidine, and lysine (B10760008) residues via Michael addition or Schiff base formation.[5][6] These modifications can alter protein structure and function, thereby impacting intricate signaling cascades.[7] The cellular response to HNE is highly concentration-dependent; low concentrations often trigger adaptive responses and pro-survival pathways, whereas high concentrations lead to cellular dysfunction, apoptosis, and necrosis.[8][9]

This technical guide provides an in-depth exploration of the core cellular functions of HNE signaling. It details the key signaling pathways modulated by HNE, presents quantitative data on its effects, outlines experimental protocols for its study, and offers visual representations of these complex interactions to support researchers and professionals in the fields of biology and drug development.

Core Signaling Pathways Modulated by 4-HNE

HNE exerts its influence by forming adducts with critical proteins within various signaling cascades.[10] This adduction can either activate or inhibit pathway components, leading to a wide range of cellular outcomes.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is bound by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. HNE, as an electrophile, can directly modify reactive cysteine residues on Keap1.[9] This adduction induces a conformational change in Keap1, disrupting its ability to bind Nrf2.[8][11] Consequently, Nrf2 accumulates in the cytoplasm, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of over 200 target genes.[11][12] This leads to the upregulation of numerous antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), glutathione (B108866) S-transferases (GSTs), and aldo-keto reductases (AKRs), which enhance the cell's capacity to metabolize HNE and other reactive species.[12][13][14]

References

- 1. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxynonenal from Mitochondrial and Dietary Sources Causes Lysosomal Cell Death for Lifestyle-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cancer growth regulation by 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Anti-oxidative stress regulator NF-E2-related factor 2 mediates the adaptive induction of antioxidant and detoxifying enzymes by lipid peroxidation metabolite 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 14. Enhanced 4-Hydroxynonenal Resistance in KEAP1 Silenced Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Biological Significance of 4-Hydroxy-2-nonenal: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-2-nonenal (4-HNE), a highly reactive α,β-unsaturated aldehyde, has emerged from relative obscurity to become a focal point in the study of oxidative stress and its pathological consequences. Initially identified as a cytotoxic byproduct of lipid peroxidation, 4-HNE is now recognized as a potent signaling molecule, intricately involved in a myriad of cellular processes and implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides a comprehensive overview of the discovery and history of 4-HNE, details key experimental methodologies for its study, presents quantitative data on its prevalence in biological systems, and elucidates its role in critical signaling pathways.

Discovery and History

The journey to understanding 4-HNE's significance began in the 1960s, but it was the pioneering work of Hermann Esterbauer and his colleagues in the 1980s that truly brought this molecule to the forefront of biomedical research.

Early Observations and Misidentification

In the early 1960s, Schauenstein and his team first detected a 4-hydroxyalkenal as a product of lipid autoxidation, noting its potential tumoristatic activity.[1] However, based on inconclusive microanalysis, it was initially misidentified as 4-hydroxyoctenal.[1] At the time, these hydroxyalkenals were largely considered inconsequential byproducts of rancidification.[1]

The Seminal Work of Hermann Esterbauer

It wasn't until 1980 that Professor Hermann Esterbauer and his colleagues correctly identified 4-hydroxy-2-nonenal (4-HNE) as a major and highly cytotoxic product of microsomal lipid peroxidation.[2][3] This discovery was a pivotal moment, shifting the perception of 4-HNE from a mere byproduct to a biologically active molecule of significant interest. A seminal review published by Esterbauer and his team in 1991 further solidified the importance of 4-HNE, detailing its chemistry and biochemistry and sparking a surge in research that continues to this day.[2][4]

Evolution of Understanding: From Toxin to Signaling Molecule

Initially, 4-HNE was primarily viewed as a "toxic second messenger of free radicals," responsible for the cytopathological effects observed during oxidative stress.[2][5] This toxicity stems from its high reactivity, allowing it to form covalent adducts with cellular macromolecules, including proteins, DNA, and lipids.[6] However, subsequent research revealed a more nuanced role for 4-HNE. It is now understood to be a key signaling molecule that can modulate a variety of cellular pathways, influencing processes such as cell proliferation, differentiation, and apoptosis, often in a concentration-dependent manner.[2][3]

Formation and Reactivity

4-HNE is not synthesized de novo by cells but is rather a secondary product of lipid peroxidation, primarily arising from the oxidation of ω-6 polyunsaturated fatty acids (PUFAs) like linoleic acid and arachidonic acid.[5][7] This process can be initiated by reactive oxygen species (ROS) in a non-enzymatic fashion or can be catalyzed by enzymes such as lipoxygenases.[6]

The reactivity of 4-HNE is conferred by its α,β-unsaturated aldehyde structure. This allows it to readily react with nucleophilic amino acid residues in proteins, particularly cysteine, histidine, and lysine, through Michael addition or Schiff base formation.[1] These modifications can lead to alterations in protein structure and function, thereby impacting cellular processes.

Quantitative Data on 4-HNE Levels

The concentration of 4-HNE in biological samples is a critical determinant of its physiological and pathological effects. Below are tables summarizing reported levels of 4-HNE in various human tissues and fluids under normal and diseased conditions.

Table 1: 4-HNE Levels in Human Plasma/Serum

| Condition | Matrix | 4-HNE Concentration | Reference(s) |

| Healthy (Elderly) | Plasma | 37 ± 15 nmol/L | [8] |

| Healthy | Plasma | 0.65 μM | [9] |

| Alzheimer's Disease | Plasma | Median: 20.6 μmol/L (IQR: 6.0–25.2) | [10] |

| Healthy Controls (for AD study) | Plasma | Median: 7.8 μmol/L (IQR: 3.3–14.5) | [10] |

| Type 2 Diabetes | Serum (HNE-modified albumin) | 736.1 ± 34.2 pmol/ml | [11] |

| Non-diabetic Controls | Serum (HNE-modified albumin) | 611.4 ± 39.1 pmol/ml | [11] |

| COVID-19 (survivors) | Plasma (HNE-protein adducts) | ~3.1 - 5.5 pmol/mg protein | [12] |

| COVID-19 (deceased) | Plasma (HNE-protein adducts) | ~4.9 - 5.9 pmol/mg protein | [12] |

| Healthy Controls (for COVID-19 study) | Plasma (HNE-protein adducts) | ~1.6 - 3 pmol/mg protein | [12] |

| Prostate Cancer | Plasma (HNE-protein adducts) | Significantly increased vs. healthy | [13] |

Table 2: 4-HNE Levels in Human Brain Tissue

| Condition | Brain Region | 4-HNE Concentration | Reference(s) |

| Preclinical Alzheimer's Disease | Hippocampus/Parahippocampal Gyrus (Protein-bound HNE) | 194.2 ± 12.9% of control | [14] |

| Alzheimer's Disease | Amygdala, Hippocampus, Parahippocampal Gyrus (Free HNE) | Significantly increased vs. controls | [11] |

| Alzheimer's Disease | Ventricular Fluid (Free HNE) | Significantly elevated vs. controls | [15] |

Table 3: 4-HNE Levels in Cancer Tissue

| Cancer Type | Finding | Reference(s) |

| Renal and Colon Cancer | Increased HNE-protein adducts associated with growth and progression | [16] |

| Cervical Cancer | Higher expression in more advanced stages | [17] |

| Prostate Cancer | Absent in carcinoma tissue but increased in plasma | [13] |

| Various Cancers | Levels can be either increased or decreased depending on the tumor type and stage | [18] |

Key Signaling Pathways Modulated by 4-HNE

4-HNE's ability to modify proteins allows it to influence a number of critical intracellular signaling pathways. The outcome of this modulation is often dependent on the concentration of 4-HNE.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. The effect of 4-HNE on this pathway is complex and concentration-dependent.

-

Low Concentrations (0.1–1 μM): 4-HNE can activate the NF-κB pathway, leading to a pro-inflammatory response.[19] This is thought to occur through the modification of upstream kinases like IκB kinase (IKK).

-

High Concentrations (>5 μM): At higher, more cytotoxic concentrations, 4-HNE can inhibit NF-κB activation, potentially by directly modifying components of the NF-κB complex.[6]

Nrf2 Antioxidant Response Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. 4-HNE is a potent activator of the Nrf2 pathway. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1, which targets it for degradation. Electrophilic molecules like 4-HNE can modify specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[5][6] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating the cellular antioxidant defense system.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for a wide range of cellular processes, including proliferation, differentiation, and stress responses. 4-HNE has been shown to activate several MAPK cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are typically associated with cellular stress responses and apoptosis.[20] The activation of these pathways by 4-HNE can contribute to its cytotoxic effects at higher concentrations.

Experimental Protocols

Accurate and reproducible methods are essential for studying the roles of 4-HNE. This section provides an overview of key experimental protocols.

Quantification of 4-HNE and its Adducts

5.1.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the quantification of free 4-HNE.

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are deproteinized, often with an acid like perchloric acid.[8]

-

Derivatization: To enhance sensitivity, 4-HNE is often derivatized. A common method involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone, which can be detected by UV-Vis or electrochemical detectors.[21] Fluorescent derivatization is another sensitive approach.[8]

-

Chromatographic Separation: The derivatized 4-HNE is separated on a reverse-phase HPLC column.

-

Detection and Quantification: The concentration of 4-HNE is determined by comparing the peak area to a standard curve generated with known concentrations of 4-HNE.[8]

5.1.2. Mass Spectrometry (MS)

MS-based methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity for the quantification of both free 4-HNE and its protein adducts.[1][6]

-

Sample Preparation for Protein Adducts: Proteins are extracted from the sample and digested into peptides, typically using trypsin. A known amount of a stable isotope-labeled internal standard (e.g., 4-HNE-d3) is added to the sample before digestion to allow for accurate quantification.[1]

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. Specific precursor-to-product ion transitions for both the native 4-HNE-modified peptides and the internal standard are monitored.[1]

-

Data Analysis: The ratio of the peak areas of the native and isotope-labeled peptides is used to calculate the concentration of 4-HNE adducts.[1]

Synthesis of 4-HNE

The chemical synthesis of 4-HNE is crucial for generating standards for analytical methods and for in vitro studies. Several synthetic routes have been reported. One common approach involves a cross-metathesis reaction between commercially available octen-3-ol and acrolein or its dimethyl acetal.[5] Another method starts from fumaraldehyde (B1234199) dimethyl acetal.[2]

In Vitro and In Situ Detection of 4-HNE Adducts

5.3.1. Western Blotting

Western blotting is a standard technique to detect 4-HNE-modified proteins in a complex mixture.

-

Sample Preparation: Protein lysates are prepared from cells or tissues.

-

SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection: The membrane is incubated with a primary antibody specific for 4-HNE adducts, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection.

-

Visualization: The signal is visualized using a chemiluminescent or colorimetric substrate.

5.3.2. Immunohistochemistry (IHC)

IHC allows for the visualization of 4-HNE adducts within the context of tissue architecture.

-

Tissue Preparation: Tissues are fixed (e.g., with Bouin's solution or formalin), embedded in paraffin, and sectioned.[1]

-

Antigen Retrieval: For formalin-fixed tissues, an antigen retrieval step (e.g., heat-induced epitope retrieval in citrate (B86180) buffer) may be necessary.[1]

-

Immunostaining: The tissue sections are incubated with a primary antibody against 4-HNE, followed by a detection system (e.g., a biotinylated secondary antibody and an avidin-biotin-enzyme complex) and a chromogenic substrate to produce a colored precipitate at the site of the adducts.[1]

-

Microscopy: The stained sections are visualized under a microscope.

Conclusion

The discovery and subsequent extensive study of 4-Hydroxy-2-nonenal have profoundly impacted our understanding of the roles of lipid peroxidation in health and disease. From its initial characterization as a cytotoxic aldehyde to its current recognition as a key signaling molecule, 4-HNE has proven to be a critical player in a vast array of biological processes. The continued development and refinement of analytical techniques for its detection and quantification, coupled with detailed investigations into its interactions with cellular signaling pathways, will undoubtedly provide further insights into its multifaceted nature and its potential as a therapeutic target and biomarker for a range of human pathologies. This technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of 4-HNE and its far-reaching implications in biomedical science.

References

- 1. Immunohistochemical detection of 4-HNE(4-hydoxy-2-nonenal): JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum 4-hydroxy-2-nonenal-modified albumin is elevated in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-HNE Immunohistochemistry and Image Analysis for Detection of Lipid Peroxidation in Human Liver Samples Using Vitamin E Treatment in NAFLD as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. appliedbiomics.com [appliedbiomics.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Detection of HNE Modification of Proteins in Aging Mouse Tissues: A Western Blot-Based Approach | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Utility of expression of 4-hydroxynonenal tested by immunohistochemistry for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell death and diseases related to oxidative stress:4-hydroxynonenal (HNE) in the balance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Endogenous Formation of 4-Hydroxy-2-nonenal from Lipid Peroxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxy-2-nonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde generated endogenously from the peroxidation of ω-6 polyunsaturated fatty acids (PUFAs). Long considered merely a cytotoxic byproduct of oxidative stress, 4-HNE is now recognized as a pivotal signaling molecule involved in a myriad of cellular processes, including inflammation, apoptosis, and gene expression. Its dual role as a biomarker of oxidative damage and a bioactive mediator makes it a critical molecule of interest in the study of numerous pathologies and in the development of novel therapeutic strategies. This technical guide provides an in-depth overview of the core principles of 4-HNE formation, presents quantitative data on its prevalence, details experimental protocols for its study, and visualizes the key signaling pathways involved.

The Biochemical Core of 4-HNE Formation

The genesis of 4-HNE is intrinsically linked to lipid peroxidation, a chain reaction initiated by the attack of reactive oxygen species (ROS) on PUFAs within cellular membranes. The primary precursors for 4-HNE are the ω-6 fatty acids, linoleic acid and arachidonic acid.[1][2] The formation of 4-HNE can proceed through both non-enzymatic and enzymatic pathways.[3][4]

1.1. Non-Enzymatic Pathway: The Free Radical Chain Reaction

The non-enzymatic formation of 4-HNE is a classic free radical-mediated process:

-

Initiation: A reactive oxygen species, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene (B1212753) group of a PUFA, forming a carbon-centered lipid radical (L•).[5]

-

Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.

-

Decomposition: The unstable lipid hydroperoxides undergo complex degradation reactions, including cleavage of the carbon-carbon bonds, to yield a variety of products, including the highly reactive 4-HNE.[6]

1.2. Enzymatic Pathways: A Regulated Production

While non-enzymatic peroxidation is a hallmark of uncontrolled oxidative stress, 4-HNE can also be generated through specific enzymatic activities:

-

Lipoxygenases (LOXs): These enzymes catalyze the dioxygenation of PUFAs to produce lipid hydroperoxides. For instance, 15-lipoxygenase can act on linoleic and arachidonic acids to form precursors that lead to 4-HNE.[7][8]

-

Cyclooxygenases (COXs): As key enzymes in the synthesis of prostaglandins, COX enzymes can also generate intermediates that can be converted to 4-HNE.[6]

Quantitative Insights into 4-HNE Levels

The concentration of 4-HNE in biological systems is a critical determinant of its physiological and pathological effects. Under normal physiological conditions, 4-HNE levels are tightly regulated and maintained at low concentrations (typically in the nanomolar range).[9] However, under conditions of oxidative stress, its concentration can increase significantly, reaching micromolar levels that are associated with cellular damage.[9][10]

Table 1: Comparative Formation of 4-HNE from Linoleic and Arachidonic Acid

| Precursor Fatty Acid | 4-HNE Produced (nmol/mg) | Reference |

| Linoleic Acid | 13 | [11][12] |

| Ethyl Linoleate | 8 | [11][12] |

| Arachidonic Acid | 9 | [11][12] |

| Ethyl Arachidonate | 23 | [11][12] |

Data from an in vitro lipid peroxidation model system using Fe2+/H2O2.

Table 2: 4-HNE Concentrations in Human Plasma in Health and Disease

| Condition | 4-HNE Concentration (pmol/mg protein) | Reference |

| Healthy Subjects | 1.6 - 3.0 | [13][14] |

| Obese Men | 33 | [13] |

| Non-Obese Men | 20 | [13] |

| COVID-19 Survivors | 3.1 - 5.5 | [13][14] |

| Deceased COVID-19 Patients | 4.9 - 5.9 | [13][14] |

| Prostate Cancer Patients | 14.5 | [13] |

Table 3: 4-HNE Adduct Levels in Rat Tissues Following Ischemia

| Tissue | Condition | 4-HNE Adducts (Arbitrary Units) | Reference |

| Heart | Aerobic Perfusion (Control) | 296 | [15] |

| Heart | 30-min Ischemia | 15,356 | [15] |

Experimental Protocols for the Study of 4-HNE

The accurate induction of lipid peroxidation and subsequent quantification of 4-HNE are crucial for research in this field. The following section provides detailed methodologies for key experiments.

3.1. Induction of Lipid Peroxidation in a Model System (Microsomes)

This protocol describes the induction of lipid peroxidation in rat liver microsomes using an iron/ascorbate system.

Materials:

-

Rat liver microsomes

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Ferrous sulfate (B86663) (FeSO₄)

-

Ascorbic acid

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes (1 mg protein/mL) in potassium phosphate buffer.

-

Initiate lipid peroxidation by adding FeSO₄ to a final concentration of 10 µM and ascorbic acid to a final concentration of 100 µM.[16]

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution of butylated hydroxytoluene (BHT) in ethanol (B145695) to a final concentration of 0.02%.

-

The sample is now ready for 4-HNE quantification.

3.2. Quantification of 4-HNE in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the derivatization and analysis of 4-HNE in plasma samples.[13]

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., 4-HNE-d3).

-

Deproteinize the sample by adding 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

Derivatization:

-

Add 50 µL of pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA-HCl) solution (10 mg/mL in pyridine) to the supernatant.

-

Incubate at 60°C for 60 minutes to form the PFB-oxime derivative.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of hexane.

-

Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether.

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column.

-

Operate the mass spectrometer in negative ion chemical ionization (NICI) mode.

-

Monitor the characteristic ions for 4-HNE and the internal standard for quantification.

3.3. Quantification of 4-HNE Protein Adducts by Competitive ELISA

This protocol provides a general workflow for a competitive ELISA to measure 4-HNE protein adducts.[4][17]

Procedure:

-

Prepare all reagents, samples, and standards as per the kit instructions.

-

Add 50 µL of standards or samples to the appropriate wells of a microplate pre-coated with a 4-HNE conjugate.

-

Incubate for 10 minutes at room temperature.

-

Add 50 µL of anti-4-HNE antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of a prepared HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate reagent to each well and incubate for 2-10 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm immediately using a microplate reader. The concentration of 4-HNE is inversely proportional to the signal.

Visualizing the Core Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the formation and cellular response to 4-HNE.

Caption: Formation of 4-HNE from lipid peroxidation.

Caption: Major pathways of 4-HNE detoxification.

Caption: Activation of the Keap1-Nrf2 pathway by 4-HNE.

Caption: 4-HNE-induced intrinsic apoptosis pathway.

Conclusion

The endogenous formation of 4-HNE from lipid peroxidation represents a critical nexus between oxidative stress and cellular signaling. For researchers and drug development professionals, a thorough understanding of the mechanisms of its formation, its physiological and pathological concentrations, and the pathways it modulates is paramount. The methodologies and data presented in this guide offer a foundational resource for the investigation of 4-HNE's role in health and disease, paving the way for the development of innovative diagnostic and therapeutic strategies targeting this multifaceted aldehyde.

References

- 1. FORMATION OF 4-HYDROXYNONENAL FROM CARDIOLIPIN OXIDATION: INTRAMOLECULAR PEROXYL RADICAL ADDITION AND DECOMPOSITION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 9. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

- 12. Plasma Concentration of the Lipid Peroxidation (LP) Biomarker 4-Ηydroxynonenal (4-HNE) in Benign and Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. storage.imrpress.com [storage.imrpress.com]

- 14. imrpress.com [imrpress.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Lipid peroxide formation in microsomes. The role of non-haem iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lipid peroxide formation in microsomes. Relationship of hydroxylation to lipid peroxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxy-2-nonenal Adducts with DNA and Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-nonenal (HNE) is a highly reactive α,β-unsaturated aldehyde that is a major product of the oxidative degradation of n-6 polyunsaturated fatty acids.[1][2] Widely recognized as a key biomarker and mediator of oxidative stress, HNE readily forms covalent adducts with cellular macromolecules, including proteins and DNA.[1][3][4] These modifications can profoundly alter the structure and function of these biomolecules, implicating HNE in the pathophysiology of a wide range of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[2][5] Under physiological conditions, cellular HNE concentrations are typically low (0.1-3 µM), but can accumulate to significantly higher levels under conditions of oxidative stress.[4] This guide provides a comprehensive technical overview of HNE adducts, focusing on their formation, quantitative analysis, detailed experimental protocols, and impact on critical cellular signaling pathways.

Formation of HNE Adducts

The electrophilic nature of HNE, conferred by its carbonyl group, hydroxyl group, and carbon-carbon double bond, allows it to react with nucleophilic sites on proteins and DNA.[5]

-

Protein Adducts: HNE primarily reacts with the side chains of cysteine, histidine, and lysine (B10760008) residues.[4][5] The principal reaction is a Michael addition, which is a 1,4-conjugate addition to the C=C double bond.[5][6] Schiff base formation can also occur between the aldehyde group of HNE and the primary amino group of lysine residues.[6] These modifications can lead to altered protein function, cross-linking, and aggregation.[1][7]

-

DNA Adducts: HNE reacts with DNA bases, primarily forming exocyclic adducts with deoxyguanosine.[8][9] These lesions can distort the DNA helix, leading to mutations (such as G to T transversions) and genomic instability if not repaired.[9] The formation of HNE-DNA adducts has been linked to the mutational hotspots observed in genes like p53 in certain human cancers.[9]

Quantitative Analysis of HNE Adducts

The precise measurement of HNE adducts is critical for understanding their role in disease and for evaluating the efficacy of therapeutic interventions. Various analytical techniques, including mass spectrometry and immunoassays, are employed for their detection and quantification.[5][6][10]

Table 1: Summary of Quantitative Data on HNE-Protein Adducts

| Analytical Method | Biological Sample | Condition / Disease State | Reported Adduct Level |

| Mass Spectrometry (MS) | Rat Hepatocytes | CCl₄-induced Oxidative Stress | ~100 nmol / mol guanine |

| ELISA | Human Plasma | Systemic Lupus Erythematosus | ~100 µM |

| Mass Spectrometry (MS) | Human β-spectrin | Physiological Conditions | HNE-lysine and HNE-histidine Michael adducts detected |

| Immunoassays | Human Low-Density Lipoprotein (LDL) | Oxidative Modification | HNE-LDL adducts detected |

Table 2: Summary of Quantitative Data on HNE-DNA Adducts

| Analytical Method | Biological Sample | Condition / Disease State | Reported Adduct Level / Finding |

| ³²P-Postlabeling | Human p53 gene (in vitro) | HNE Treatment | Preferential adduction at codon 249 |

| LC-MS/MS | Human THP1 monocytes | HNE Treatment | HNE-GSH conjugate produced was 4 orders of magnitude higher than DNA adducts |

| Not Specified | Rat Liver Genome | CCl₄-induced Oxidative Stress | >100 nmol HNE-DNA adducts / mol of guanine |

Experimental Protocols

Protocol: Detection of HNE-Protein Adducts by Mass Spectrometry

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and quantifying specific HNE-protein adducts.[5][6][7]

Methodology:

-

Protein Extraction and Preparation: Extract proteins from cells or tissues. Reduce disulfide bonds (e.g., with DTT) and alkylate free cysteine residues (e.g., with iodoacetamide) to prevent disulfide scrambling.

-

Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease such as trypsin.

-

LC Separation: Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (HPLC).

-

MS Analysis: Analyze the eluted peptides using a tandem mass spectrometer (MS/MS). The instrument measures the mass-to-charge ratio (m/z) of the peptides. An increase in mass of 156 Da corresponds to a Michael adduct, while an increase of 138 Da indicates a Schiff base adduct.[6]

-

Data Analysis: Identify modified peptides by searching the MS/MS spectra against a protein database, specifying the mass shifts corresponding to HNE modifications. Quantify adducts using label-free or stable isotope-labeling approaches.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trans-4-hydroxy-2-nonenal inhibits nucleotide excision repair in human cells: A possible mechanism for lipid peroxidation-induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Trapping of 4-hydroxynonenal by glutathione efficiently prevents formation of DNA adducts in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The major lipid peroxidation product, trans-4-hydroxy-2-nonenal, preferentially forms DNA adducts at codon 249 of human p53 gene, a unique mutational hotspot in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

4-Hydroxy-2-nonenal in the Pathogenesis of Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 4-hydroxy-2-nonenal (4-HNE), a major product of lipid peroxidation, in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS). Oxidative stress is a well-established common feature in these disorders, and the accumulation of 4-HNE represents a critical link between oxidative damage and neuronal cell death.[1][2][3][4] This document details the quantitative levels of 4-HNE in affected patient populations, outlines key experimental protocols for its detection and measurement, and illustrates its impact on crucial cellular signaling pathways through detailed diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neurodegeneration and drug development.

Introduction: The Role of 4-HNE in Neurodegeneration

4-Hydroxy-2-nonenal (4-HNE) is an α,β-unsaturated aldehyde generated from the peroxidation of ω-6 polyunsaturated fatty acids, which are abundant in neuronal membranes.[1][2][5] Due to its high reactivity, 4-HNE readily forms covalent adducts with proteins, nucleic acids, and lipids, thereby altering their structure and function.[4] An accumulation of HNE-protein adducts has been consistently observed in the brains of patients with neurodegenerative diseases, where it contributes to cellular dysfunction and neuronal death.[1][4][5][6]

The pathogenic effects of 4-HNE are multifaceted and include:

-

Induction of Oxidative Stress: 4-HNE can deplete cellular antioxidant defenses, such as glutathione (B108866) (GSH), and directly inhibit the activity of antioxidant enzymes, thereby exacerbating oxidative stress in a vicious cycle.[4]

-

Mitochondrial Dysfunction: It impairs mitochondrial respiration, promotes the generation of reactive oxygen species (ROS), and can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to apoptosis.[7][8][9]

-

Protein Aggregation: By modifying proteins, 4-HNE can induce their misfolding and aggregation, a hallmark of many neurodegenerative disorders.[1]

-

Disruption of Cellular Signaling: 4-HNE modulates various signaling pathways, including those involved in inflammation, cell survival, and apoptosis, such as NF-κB and MAPK pathways.[3]

This guide will delve into the specifics of 4-HNE's involvement in key neurodegenerative diseases, providing quantitative data, experimental methodologies, and visual representations of the affected signaling pathways.

Quantitative Data: 4-HNE Levels in Neurodegenerative Diseases

The following table summarizes the reported levels of 4-HNE and its adducts in various biological samples from patients with neurodegenerative diseases compared to control subjects. This data highlights the consistent elevation of this lipid peroxidation marker across different disorders.

| Disease | Brain Region / Sample Type | Analyte | Fold Change/Concentration vs. Controls | Reference(s) |

| Alzheimer's Disease | Ventricular Fluid | Free 4-HNE | Significantly elevated (p = 0.0096) | [10] |

| Serum | 4-HNE | 3-5 fold higher (Median: 20.6 µmol/L vs. 7.8 µmol/L) | [11] | |

| Preclinical AD | Hippocampus/Parahippocampal Gyrus | Protein-bound HNE | ~1.94-fold increase | [2] |

| Parkinson's Disease | Substantia Nigra | HNE-modified proteins in nigral neurons | 58% of neurons positively stained in PD vs. 9% in controls | [6][12] |

| Amyotrophic Lateral Sclerosis | Cerebrospinal Fluid | 4-HNE | Elevated | [13] |

| Huntington's Disease | Plasma/Serum | 4-HNE | Increased | [14] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to detect and quantify 4-HNE and its protein adducts in biological samples.

Immunohistochemistry (IHC) for 4-HNE Protein Adducts

Objective: To visualize the localization of 4-HNE protein adducts within tissue sections.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.

-

Blocking: Non-specific binding sites are blocked using a suitable blocking solution (e.g., 5% normal serum in PBS).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for 4-HNE modified proteins (e.g., rabbit anti-HNE antibody).

-

Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the primary antibody is applied.

-

Detection: An avidin-biotin-peroxidase complex is used, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

-

Counterstaining and Mounting: Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and mounted for microscopy.

Enzyme-Linked Immunosorbent Assay (ELISA) for 4-HNE Protein Adducts

Objective: To quantify the levels of 4-HNE protein adducts in a sample.

Methodology:

-

Coating: A microplate is coated with a known amount of 4-HNE-conjugated protein (e.g., 4-HNE-BSA) or the sample itself.

-

Blocking: Non-specific binding sites are blocked.

-

Competition/Incubation: The sample and a primary antibody against 4-HNE are added. In a competitive ELISA, the 4-HNE in the sample competes with the coated 4-HNE for antibody binding.

-

Secondary Antibody: An enzyme-conjugated secondary antibody is added.

-

Substrate Addition: A chromogenic substrate is added, and the color development is proportional to the amount of bound enzyme.

-

Measurement: The absorbance is read using a microplate reader, and the concentration of 4-HNE adducts in the sample is determined by comparison to a standard curve.

Western Blotting for 4-HNE Modified Proteins

Objective: To detect and identify specific proteins modified by 4-HNE.[15][16][17]

Methodology:

-

Protein Extraction: Proteins are extracted from cells or tissues using a lysis buffer.[17]

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[16]

-

Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).[16]

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for 4-HNE adducts.[16]

-

Secondary Antibody Incubation: An enzyme-conjugated secondary antibody is used for detection.[16]

-

Detection: The signal is visualized using a chemiluminescent substrate.[18]

High-Performance Liquid Chromatography (HPLC) for 4-HNE Quantification

Objective: To accurately quantify the levels of free 4-HNE in biological samples.[19][20][21][22]

Methodology:

-

Sample Preparation: The sample (e.g., plasma, tissue homogenate) is deproteinized.[20]

-

Derivatization: 4-HNE is derivatized to a stable, detectable compound (e.g., with 2,4-dinitrophenylhydrazine).[19]

-

Extraction: The derivatized 4-HNE is extracted using solid-phase extraction.[20]

-

HPLC Separation: The extract is injected into an HPLC system with a suitable column (e.g., reverse-phase C18) to separate the derivatized 4-HNE from other compounds.[19][20]

-

Detection: The amount of derivatized 4-HNE is quantified using a detector, such as a UV or electrochemical detector.[19]

Redox Proteomics for Identification of 4-HNE Modified Proteins

Objective: To identify the specific proteins that are modified by 4-HNE in a complex biological sample.[23][24][25][26][27]

Methodology:

-

Protein Extraction and Separation: Proteins are extracted and separated, typically by two-dimensional gel electrophoresis (2-DE).[23][26]

-

Western Blotting: A 2D Western blot is performed using an anti-4-HNE antibody to identify the spots corresponding to HNE-modified proteins.[23][26]

-

Protein Identification: The identified protein spots are excised from a corresponding preparative gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[23]

-

Database Searching: The mass spectral data is used to search protein databases to identify the modified proteins.[23]

Signaling Pathways and Mechanisms of 4-HNE Toxicity

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms through which 4-HNE exerts its pathogenic effects in neurodegenerative diseases.

Overview of 4-HNE-Induced Neuronal Damage

Caption: Generation of 4-HNE and its downstream pathogenic effects leading to neuronal death.

4-HNE and Mitochondrial Dysfunction

Caption: Mechanisms of 4-HNE-induced mitochondrial dysfunction and apoptosis.

4-HNE and NF-κB Signaling Pathway

Caption: Concentration-dependent effects of 4-HNE on the NF-κB signaling pathway.

4-HNE and MAPK Signaling (JNK & p38)

Caption: Activation of JNK and p38 MAPK signaling pathways by 4-HNE.[28][29][30][31][32]

4-HNE and Nrf2/ARE Antioxidant Response

Caption: Activation of the Nrf2-mediated antioxidant response by 4-HNE.[2][33][34][35]

Conclusion and Future Directions

The evidence overwhelmingly indicates that 4-HNE is a significant contributor to the pathogenesis of neurodegenerative diseases. Its ability to induce oxidative stress, impair mitochondrial function, and disrupt critical cellular signaling pathways underscores its importance as a therapeutic target. The development of strategies aimed at reducing the formation of 4-HNE, enhancing its detoxification, or blocking its downstream effects holds considerable promise for the treatment of these devastating disorders. Future research should focus on further elucidating the specific protein targets of 4-HNE in different neurodegenerative diseases and on the development of novel therapeutic agents that can mitigate its neurotoxic effects.

References

- 1. 4-hydroxynonenal and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-oxidative stress regulator NF-E2-related factor 2 mediates the adaptive induction of antioxidant and detoxifying enzymes by lipid peroxidation metabolite 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunohistochemical detection of 4-hydroxynonenal protein adducts in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A signalling role for 4-hydroxy-2-nonenal in regulation of mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchwithrutgers.com [researchwithrutgers.com]